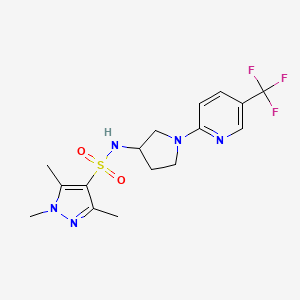

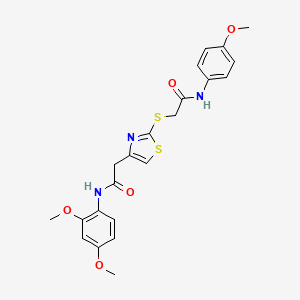

1,3,5-trimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions starting from simple precursors. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide and proceeding through intermediates such as N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted to the desired triazole derivatives . Similarly, the synthesis of 1-sulfonylpyrroles is achieved through regioselective attack on 2-propynyl-allyl hybrid cations, followed by an intramolecular amino-Michael reaction to form the pyrrole framework . These methods highlight the complexity and creativity involved in constructing such molecules.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various heterocyclic frameworks. X-ray crystallography and structural superposition studies have been used to elucidate the binding modes of these compounds to their biological targets, such as carbonic anhydrases . The precise arrangement of functional groups within these molecules is critical for their biological activity and interaction with enzymes.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of multiple reactive sites within the molecule. For example, the interaction of sulfonamides with 4-trimethyl-siloxy-(5E)-hexen-2-ynoates under Lewis acid catalysis leads to the formation of pyrrole derivatives . The reactivity of these compounds can be harnessed to create a diverse array of heterocyclic compounds with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. The presence of a trifluoromethyl group, as seen in some of the synthesized compounds, can significantly affect these properties by increasing the lipophilicity of the molecule . The characterization of these compounds typically involves techniques such as FT-IR and NMR spectroscopy, which provide detailed information about the functional groups present and the overall molecular conformation .

科学的研究の応用

Synthesis and Chemical Reactivity

A study by Tucker et al. (2015) describes the development of a parallel medicinal chemistry protocol for the efficient and selective synthesis of heterocyclic sulfonamides, including pyrazole-4-sulfonamides, demonstrating the utility of a sulfur-functionalized aminoacrolein derivative. This approach expands the reactivity to provide rapid access to heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, indicating a method for synthesizing compounds with similar structures to the mentioned sulfonamide (Tucker, Chenard, & Young, 2015).

Biological Evaluation and Potential Applications

Penning et al. (1997) detailed the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2). Although the specific compound is not directly mentioned, the structural similarities suggest potential applications in anti-inflammatory research (Penning et al., 1997).

Antimicrobial and Anticancer Activities

Sulfonamides have been studied for their antimicrobial and anticancer activities. For example, Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Such studies indicate the potential of sulfonamides in therapeutic applications (Kucukoglu et al., 2016).

Advanced Material Applications

Beyond biological applications, the structural framework of sulfonamides, including pyrazole derivatives, has implications in materials science. For instance, magnetic graphene oxide anchored with sulfonic acid demonstrates the innovative use of sulfonamide chemistry in catalysis and materials synthesis, as reported by Zhang et al. (2016), highlighting the versatility of sulfonamide compounds in various scientific domains (Zhang et al., 2016).

作用機序

Pyrazole derivatives

The pyrazole ring is a common feature in many biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Indazole derivatives

Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

1,3,5-trimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O2S/c1-10-15(11(2)23(3)21-10)27(25,26)22-13-6-7-24(9-13)14-5-4-12(8-20-14)16(17,18)19/h4-5,8,13,22H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDSWHAOZSKOAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)

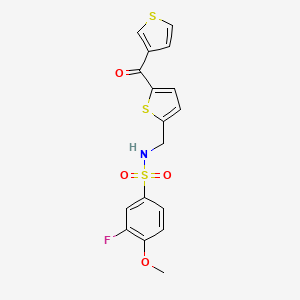

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

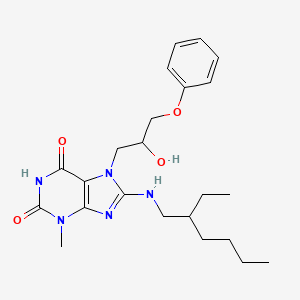

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)

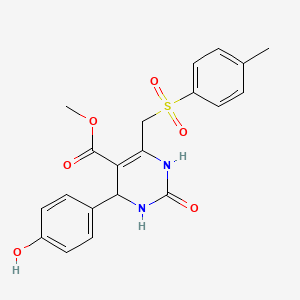

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)